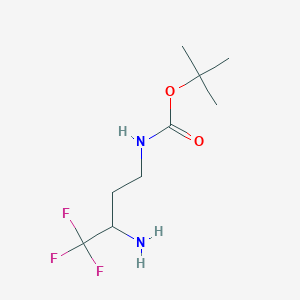

tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-4-6(13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUYEEAIRVVMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-4,4,4-trifluorobutylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity

Research indicates that derivatives of 2-oxo-2-phenylethyl compounds exhibit significant pharmacological activities. For example, compounds with similar structures have been investigated for their potential as anti-inflammatory agents and analgesics. Studies show that modifications to the phenyl and dichlorobenzene moieties can enhance biological activity, making these compounds candidates for drug development.

Case Study: Anti-cancer Properties

A study published in a peer-reviewed journal highlighted the synthesis of 2-oxo-2-phenylethyl derivatives that demonstrated cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the micromolar range. The mechanism of action involved apoptosis induction through mitochondrial pathways, making it a promising lead for further development.

Organic Synthesis Applications

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and condensation reactions. Its ability to act as a building block for the synthesis of biologically active compounds has been well documented.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | Amide derivatives |

| Condensation | Formation of chalcones from ketones | Chalcone derivatives |

Material Science Applications

Polymer Chemistry

In material science, 2-oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate has been explored for its potential use in polymerization processes. Its functional groups allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

A research project focused on incorporating this compound into epoxy resins revealed improved thermal properties and reduced brittleness compared to standard formulations. The study utilized differential scanning calorimetry (DSC) to analyze the thermal transitions of the modified resins, demonstrating enhanced performance metrics.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved include binding to the active site of the enzyme and altering its conformation, leading to changes in enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Linear Chain Derivatives

Several compounds share the molecular formula C₉H₁₇F₃N₂O₂ but differ in substituent positions:

tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate (InChIKey: LVUKWVZZNMFBTD-UHFFFAOYSA-N): This isomer shifts the amino group to the second carbon of the butyl chain, altering steric and electronic properties. The trifluoromethyl group remains terminal, but the amine's position may affect nucleophilicity and hydrogen-bonding capacity .

tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate (InChIKey: WBKUZPDONICIRE-UHFFFAOYSA-N): Features a methylamino substituent on the second carbon, introducing branching. The reduced chain length (propyl vs. butyl) impacts solubility and conformational flexibility .

Table 1: Key Structural Differences Among C₉H₁₇F₃N₂O₂ Isomers

| Compound Name | Substituent Position | Chain Length | Molecular Weight | Notable Features |

|---|---|---|---|---|

| tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate | C3 amine, C4 CF₃ | Butyl | 242.12 Da | Linear backbone, terminal CF₃ |

| tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate | C4 amine, C2 CF₃ | Butyl | 242.12 Da | Internal CF₃, central amine |

| tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate | C2 methylamine | Propyl | 242.12 Da | Branched structure, shorter chain |

Cyclic vs. Linear Backbone Derivatives

Piperidine and Pyrrolidine Derivatives

- tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0): Incorporates a piperidine ring with fluorine at C3. The rigid cyclic structure reduces flexibility but enhances stereochemical control in drug design .

Table 2: Cyclic vs. Linear Carbamates

| Compound Name | Backbone Type | Fluorine Substitution | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | Linear | Terminal CF₃ | 242.12 Da | Intermediate for flexible linkers |

| tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate | Cyclic (piperidine) | C4 F | 218.25 Da | CNS-targeting drug candidates |

| tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate | Cyclic (pyrrolidine) | C4 F₂ | 236.20 Da | Fluorinated peptidomimetics |

Functional Group Variations

Aromatic Derivatives

- tert-butyl 3-amino-4-fluorobenzylcarbamate (CAS: 657409-24-0): Contains an aromatic benzyl group with fluorine and amine substituents. The conjugated π-system enhances UV detectability and stabilizes charge in intermediates .

Additional Substituents

- tert-butyl N-(3-amino-4,4,4-trifluorobutyl)-N-(propan-2-yl)carbamate (CAS: 2228216-36-0): Features an isopropyl group on the nitrogen, increasing steric hindrance and reducing reactivity toward electrophiles. This modification is critical for tuning pharmacokinetic properties .

Patent and Application Landscape

- The compound 1190890-14-2 (InChIKey: DKQRGTCZJUFLDF-UHFFFAOYSA-N), a structural analog, has 17 patent mentions, suggesting industrial relevance in contrast to the target compound’s lack of documented applications .

- Fluorinated piperidine derivatives (e.g., CAS: 1052713-48-0) are prioritized in central nervous system (CNS) drug discovery due to their blood-brain barrier permeability .

Biological Activity

tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a trifluorobutyl moiety, which may influence its interaction with biological targets. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic effects in various diseases.

- Receptor Binding : It may also bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

The biological activity of this compound includes:

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth by targeting specific pathways. |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines in vitro studies. |

| Neuroprotective Effects | Possible protective effects against neurodegenerative diseases like Alzheimer's. |

1. Anticancer Activity

In recent studies, this compound demonstrated significant anticancer properties. One study evaluated its effect on drug-resistant cancer cell lines. The results indicated that the compound could increase intracellular concentrations of chemotherapeutic agents such as paclitaxel, leading to enhanced efficacy against resistant tumors .

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses by inhibiting the release of TNF-α in cell cultures exposed to inflammatory stimuli. This suggests its potential use in treating conditions characterized by chronic inflammation .

3. Neuroprotective Properties

In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides associated with Alzheimer's disease. The mechanism appears to involve the inhibition of β-secretase activity and reduction of oxidative stress markers .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate bioavailability; however, further studies are necessary to optimize its pharmacological profile.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate with a trifluorobutylamine derivative under basic conditions. Key parameters include:

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and solubility properties .

- Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) facilitates deprotonation and carbamate bond formation .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions. Optimization studies suggest yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the carbamate and trifluorobutyl moieties. F NMR is critical for verifying trifluoromethyl group integrity .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 319.3) .

- X-ray crystallography : SHELX or ORTEP-III can resolve structural ambiguities, particularly stereochemistry at the trifluorobutyl chain .

Q. What are the primary applications of this compound in biological research?

- Enzyme inhibition studies : The trifluorobutyl group enhances binding to hydrophobic enzyme pockets (e.g., proteases or kinases) .

- Protecting group in peptide synthesis : The tert-butyl carbamate (Boc) protects amines during solid-phase synthesis .

Advanced Research Questions

Q. How can conflicting crystallographic data on stereoisomers be resolved?

Structural ambiguities arise due to the trifluorobutyl chain’s flexibility. To address this:

Q. What experimental strategies mitigate low yields in large-scale synthesis?

Challenges include trifluorobutylamine instability and carbamate hydrolysis. Solutions:

Q. How do structural analogs of this compound inform SAR studies?

Analogues with varied substituents (e.g., tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate) highlight:

- Electron-withdrawing effects : Trifluoromethyl groups increase electrophilicity at the carbamate carbonyl, enhancing reactivity with nucleophiles .

- Steric hindrance : Bulkier substituents reduce enzymatic hydrolysis rates, as shown in comparative kinetic assays .

Q. What computational tools predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Screens binding affinities to enzymes like trypsin or chymotrypsin .

- Molecular dynamics (GROMACS) : Simulates stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities?

Variations in enzyme inhibition (IC) across studies may stem from:

Q. Why do NMR spectra vary between synthetic batches?

Trace solvents (e.g., DCM or THF) or moisture can alter chemical shifts. Mitigation steps:

- Lyophilization : Remove residual solvents under vacuum .

- Deuterated solvent exchange : Re-dissolve samples in DMSO-d or CDCl post-purification .

Safety and Handling

Q. What precautions are critical for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of carbamate dust .

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact .

- Storage : Keep at –20°C under nitrogen to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.